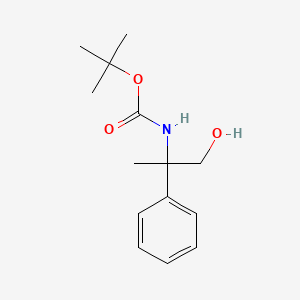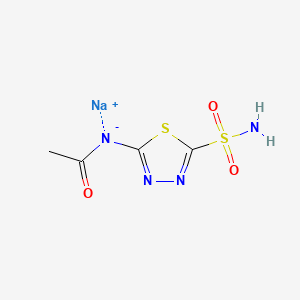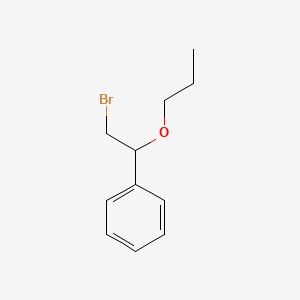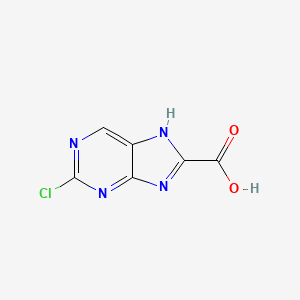
2-Chloro-9H-purine-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9H-purine-8-carboxylic acid is a heterocyclic compound that belongs to the purine family. It is characterized by a purine ring structure with a chlorine atom at the 2-position and a carboxylic acid group at the 8-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9H-purine-8-carboxylic acid typically involves the chlorination of purine derivatives followed by carboxylation. One common method involves the reaction of 2-chloropurine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 8-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9H-purine-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Chloro-9H-purine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in nucleotide metabolism.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 2-Chloro-9H-purine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The chlorine atom at the 2-position and the carboxylic acid group at the 8-position play crucial roles in its binding affinity and specificity . The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-9H-purine-6-carboxylic acid
- 2-Amino-6-chloro-9H-purine-9-acetic acid
- 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid
Uniqueness
2-Chloro-9H-purine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1044772-71-5 |
|---|---|
Molekularformel |
C6H3ClN4O2 |
Molekulargewicht |
198.57 g/mol |
IUPAC-Name |
2-chloro-7H-purine-8-carboxylic acid |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-8-1-2-3(11-6)10-4(9-2)5(12)13/h1H,(H,12,13)(H,8,9,10,11) |
InChI-Schlüssel |
URNYXEPNLKJELC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=N1)Cl)N=C(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{6-Aminobicyclo[3.2.0]heptan-6-yl}methanolhydrochloride](/img/structure/B13571689.png)
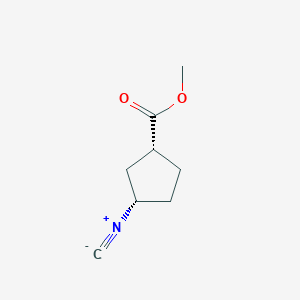
![ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13571698.png)
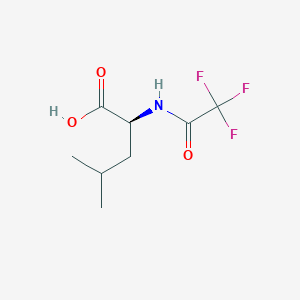
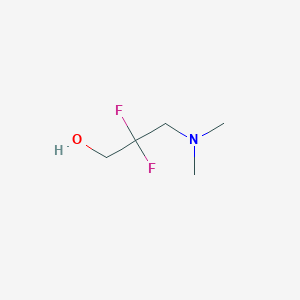
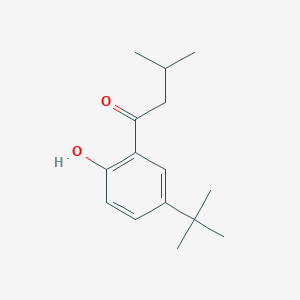
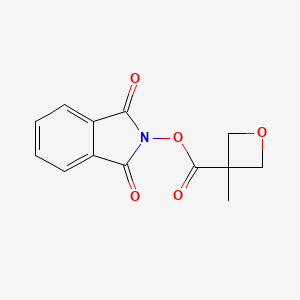
![6-(3,5-dichloro-2-hydroxybenzoyl)-3-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13571746.png)
![2-Amino-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid](/img/structure/B13571753.png)
